BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: A Cornerstone Intermediate in
Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Chloro-4-
Compound Name: )
morpholinobenzaldehyde

Cat. No.: B1599460

2-Chloro-4-morpholinobenzaldehyde, identified by CAS Number 886501-36-6, is a
substituted aromatic aldehyde that has emerged as a pivotal intermediate in the synthesis of
complex molecules, particularly within the pharmaceutical and agrochemical sectors. The
molecule's architecture, featuring a reactive aldehyde group, a versatile chlorine atom, and an
electron-donating morpholine moiety, makes it a highly valuable building block for creating
diverse chemical scaffolds[1].

For researchers and process chemists, a comprehensive understanding of this compound's
physicochemical properties is not merely academic; it is a prerequisite for successful and
scalable synthesis. These properties govern critical parameters such as reaction kinetics,
solvent selection, purification strategies, and even the biological activity and safety profile of
downstream products. This guide provides a detailed examination of the known characteristics
of 2-Chloro-4-morpholinobenzaldehyde, outlines authoritative methodologies for their
determination, and offers expert insights into the practical application of this data in a research
and development setting.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical substance is to establish its unambiguous
identity. The key identifiers for this compound are consolidated below.
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Identifier Value Source(s)

CAS Number 886501-36-6 [2][3][4]
2-chloro-4-morpholin-4-

IUPAC Name [21[5]
ylbenzaldehyde

s 2-Chloro-4- (106]

nonym
ynony morpholinobenzaldehyde

Molecular Formula C11H12CINO2 [11121171

Molecular Weight 225.67 g/mol [2][31[7]

SMILES O=Cclccc(cclCl)N1CCOoCCl [2][4]

The structure is characterized by a benzene ring substituted with a chlorine atom and an
aldehyde group at positions 2 and 1, respectively. A morpholine ring is attached via a nitrogen
atom at position 4, influencing the electronic properties of the aromatic system[1]. This
substitution pattern is crucial for its reactivity in nucleophilic substitution and condensation
reactions.

Core Physicochemical Properties: A Quantitative
Overview

The following table summarizes the available quantitative data for CAS 886501-36-6. It is
critical to note that publicly available experimental data for this intermediate is limited,
underscoring the importance of the analytical protocols detailed in subsequent sections.
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Comments and
Property Value /| Range L
Significance

Physical form is essential for
Not specified; likely a handling, weighing, and
Appearance ) ) o )
crystalline solid. determining appropriate

analytical techniques.

A narrow melting range

suggests high purity. This
Melting Point (°C) 79-81°C temperature is critical for

setting drying and storage

conditions[3].

The absence of data suggests
the compound may
decompose at higher

Boiling Point (°C) Data not available temperatures before boiling,
making distillation an
unsuitable purification
method[8].

Solubility dictates its utility in

agueous reaction media and
Aqueous Solubility Data not available its environmental fate. The

morpholine group may impart

slight aqueous solubility.

The partition coefficient is a

key predictor of a molecule's
LogP (Octanol/Water) Data not available drug-likeness (lipophilicity) and

its behavior in extraction and

chromatographic separations.

Thermal Properties and Purity Assessment

The reported melting point of 79-81 °C provides a preliminary indicator of the compound's
purity[3]. Impurities typically depress and broaden the melting range. For drug development, a
precise thermal profile is non-negotiable.
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Authoritative Methodology: Melting Point Determination
by Differential Scanning Calorimetry (DSC)

While a traditional melting point apparatus provides a range, DSC offers superior accuracy and
additional thermodynamic data, such as the enthalpy of fusion (AHfus). This value is crucial for
understanding the material's crystalline structure and stability.

Experimental Rationale: DSC measures the difference in heat flow required to increase the
temperature of a sample and a reference. A sharp endothermic peak at the melting point
provides a precise transition temperature and the integrated peak area yields the enthalpy.

Step-by-Step Protocol:

o Sample Preparation: Accurately weigh 2-3 mg of 2-Chloro-4-morpholinobenzaldehyde into
a non-hermetic aluminum DSC pan. Crimp the pan with a lid.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge
(50 mL/min).

o Cool the cell back to 25 °C.

o Data Analysis: Determine the onset temperature and the peak maximum of the endotherm
from the resulting thermogram. The onset temperature is reported as the melting point.
Integrate the peak to calculate the enthalpy of fusion.

Workflow Diagram: DSC Analysis
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Caption: Workflow for precise melting point determination using DSC.
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Identity and Purity Confirmation

Confirming the identity and quantifying the purity of a chemical intermediate is paramount for
ensuring the quality and reproducibility of a synthetic process. A combination of
chromatographic and spectroscopic techniques provides a self-validating system.

Authoritative Methodology: Purity Analysis by HPLC-UV
and Identity by LC-MS

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold
standard for purity assessment, separating the main compound from any impurities. Coupling
the HPLC to a Mass Spectrometer (MS) provides definitive confirmation of the molecular
weight.

Experimental Rationale: A reverse-phase C18 column is chosen due to the compound's
moderate polarity. The aromatic ring provides a strong chromophore for UV detection (likely
around 254 nm). Electrospray lonization (ESI) in positive mode is selected for mass
spectrometry, as the morpholine nitrogen is readily protonated to generate a detectable [M+H]*
ion.

Step-by-Step Protocol:

o Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Chloro-4-
morpholinobenzaldehyde in acetonitrile. Dilute to create working standards (e.g., 1, 10,
100 pg/mL).

e HPLC-UV/MS System:

[¢]

Column: C18, 4.6 x 150 mm, 5 um particle size.

Mobile Phase A: Water + 0.1% Formic Acid.

[¢]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

[e]

o

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to
30% B and equilibrate.
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o Flow Rate: 1.0 mL/min.
o UV Detector: 254 nm.

o MS Detector (ESI+): Scan range m/z 100-500.

e Injection: Inject 10 pL of the sample solution.
o Data Analysis:

o Purity: Integrate the peak areas in the UV chromatogram. Purity is calculated as (Area of
Main Peak / Total Area of All Peaks) x 100.

o lIdentity: Extract the mass spectrum from the main chromatographic peak. Confirm the
presence of the [M+H]* ion at m/z 226.67.

Workflow Diagram: HPLC-MS Analysis
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Caption: Workflow for identity and purity analysis by HPLC-UV/MS.

Safety and Handling

Based on available Safety Data Sheets (SDS), there is some variation in the reported hazards.
One source indicates "No known hazard"[8], while another provides GHS pictograms and
precautionary statements, including "Wash hands thoroughly after handling"[5].
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Expert Recommendation: In the absence of comprehensive toxicological data, and given the
presence of a reactive aldehyde group, the compound should be handled with standard
laboratory precautions.

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

e Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-
resistant gloves.

o Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage
temperature is 2-8°CJ[7].

 Incompatibilities: Avoid strong oxidizing agents, which can react exothermically with the
aldehyde group|8].

Conclusion

2-Chloro-4-morpholinobenzaldehyde (CAS 886501-36-6) is a well-defined chemical
intermediate with a known structure and molecular weight. Its primary characterized
physicochemical property is a melting point of 79-81 °C, indicating it exists as a crystalline solid
of potentially high purity at room temperature. Significant data gaps exist for key properties
such as solubility and logP, which are crucial for process optimization and predicting the
behavior of its derivatives.

The analytical workflows detailed in this guide for DSC and HPLC-MS represent robust,
authoritative methods for closing these data gaps and ensuring the quality and identity of the
material. For any scientist or researcher utilizing this valuable building block, rigorous in-house
characterization is not just recommended; it is essential for achieving reliable and reproducible
outcomes in drug discovery and development.

References
o EON Biotech. (n.d.). 2-Chloro-4-morpholinobenzaldehyde — (886501-36-6).

e Arctom. (n.d.). CAS NO. 886501-36-6 | 2-Chloro-4-morpholinobenzaldehyde.
e AFG Bioscience LLC. (2016). 2-Chloro-4-morpholinobenzaldehyde - SAFETY DATA
SHEET.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://file.leyan.com/proPdf/1165100/886501-36-6-2-Chloro-4-morpholinobenz-COA-Lc0610089-Leyan.pdf
https://www.afgsci.com/wp-content/uploads/assets/chemical-msds/176245.pdf
https://www.benchchem.com/product/b1599460?utm_src=pdf-body
https://www.benchchem.com/product/b1599460?utm_src=pdf-body
https://www.benchchem.com/product/b1599460?utm_src=pdf-body
https://www.benchchem.com/product/b1599460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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